molecular formula C15H21NO4 B5331295 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Cat. No. B5331295
M. Wt: 279.33 g/mol
InChI Key: ACIWWZZGIRYOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TFE-DMB, is a synthetic compound that has gained interest in the scientific community due to its potential as a research tool. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves its interaction with the serotonin transporter. 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide binds to the serotonin transporter with high affinity, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a range of effects on behavior and physiology. Additionally, 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to interact with other proteins involved in inflammation and protein-protein interactions, although the exact mechanisms of these interactions are still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide are diverse and depend on the specific research application. In studies involving the central nervous system, 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. Finally, 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to be a useful tool for the study of protein-protein interactions, allowing researchers to investigate the mechanisms of complex biological processes.

Advantages and Limitations for Lab Experiments

2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages as a research tool. It is readily available, easy to synthesize, and has a high degree of purity. Additionally, 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have a wide range of effects on behavior and physiology, making it a versatile tool for research. However, there are also limitations to the use of 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in lab experiments. For example, its effects on behavior and physiology can be complex and difficult to interpret, and its interactions with other proteins may be difficult to study.

Future Directions

There are several potential future directions for research involving 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One promising area of research involves the study of its effects on inflammation and immune function. Additionally, further research is needed to fully understand the mechanisms of 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide's interactions with other proteins, which could have implications for the development of new drugs and therapies. Finally, more studies are needed to investigate the potential therapeutic uses of 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in the treatment of psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves the reaction of 2,3-dimethoxybenzoyl chloride with 1-(tetrahydro-2-furanyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide in its pure form. This synthesis method has been shown to be efficient and reproducible, making 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide readily available for research purposes.

Scientific Research Applications

2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have a wide range of potential scientific research applications. One of the most promising areas of research involves the study of its effects on the central nervous system. 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to act as a potent and selective inhibitor of the serotonin transporter, which is involved in the regulation of mood, anxiety, and other behavioral processes. Additionally, 2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been shown to have potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.

properties

IUPAC Name

2,3-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(12-8-5-9-20-12)16-15(17)11-6-4-7-13(18-2)14(11)19-3/h4,6-7,10,12H,5,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIWWZZGIRYOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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